2-Phenylethyl propionate

Catalog No.
S539397
CAS No.
122-70-3
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylethyl propionate

CAS Number

122-70-3

Product Name

2-Phenylethyl propionate

IUPAC Name

2-phenylethyl propanoate

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

HVGZQCSMLUDISR-UHFFFAOYSA-N

SMILES

CCC(=O)OCCC1=CC=CC=C1

Solubility

Miscible with alcohols and ether
In water, 278 mg/L at 25 °C (est)
Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

Phenethyl propionate; BRN2097455; Caswell No. 655D; FEMA No. 2867; HSDB 7428; HSDB-7428; HSDB7428; Phenethyl alcohol, propionate; 2-Phenethylpropionate;

Canonical SMILES

CCC(=O)OCCC1=CC=CC=C1

Description

The exact mass of the compound 2-Phenylethyl propionate is 178.0994 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with alcohols and etherin water, 278 mg/l at 25 °c (est)insoluble in water; soluble in oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404457. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Antifungal Activity: Studies have investigated the potential of 2-Phenylethyl propionate as an antifungal agent. One study demonstrated its effectiveness against various fungal strains, including Aspergillus niger and Penicillium expansum [1].

Source

[1] Hammoud, Y. A., Youssef, S. A., & Abd El-Aziz, M. S. (2010). Fungicidal efficacy of some plant phenolics and esters against certain plant pathogenic fungi. Zeitschrift für Pflanzenkrankheiten und Pflanzenschutz, 117(6), 353-361.

  • Pesticide Potential: Due to its antifungal properties, 2-Phenylethyl propionate has been explored as a potential pesticide [Wikipedia: 2-Phenethyl propionate]. In the United States, it is considered a "minimal risk pesticide" and can be used without registration [3].

Source

[3] United States Environmental Protection Agency. (n.d.) 2-Phenylethyl propionate.

  • Other Potential Applications: Limited research exists on other potential applications of 2-Phenylethyl propionate. Some studies suggest it may have insecticidal properties, but more research is needed [2].

2-Phenethyl propionate, also known as phenethyl propanoate or phenylethyl propionate, is an organic compound classified as an ester. It is formed from the reaction of phenethyl alcohol and propionic acid. This compound is characterized by its molecular formula C11H14O2C_{11}H_{14}O_{2} and a molecular weight of approximately 178.23 g/mol . 2-Phenethyl propionate appears as a colorless liquid at room temperature and has a pleasant floral aroma, making it a popular ingredient in fragrances and food flavorings .

The primary reaction for synthesizing 2-phenethyl propionate involves esterification, where phenethyl alcohol reacts with propionic acid. The general reaction can be represented as follows:

Phenethyl Alcohol+Propionic Acid2 Phenethyl Propionate+Water\text{Phenethyl Alcohol}+\text{Propionic Acid}\rightarrow \text{2 Phenethyl Propionate}+\text{Water}

This reaction typically requires an acid catalyst to proceed efficiently. Under certain conditions, 2-phenethyl propionate can undergo hydrolysis, reverting back to its alcohol and acid components. Additionally, it may participate in various substitution reactions typical of esters, such as transesterification with different alcohols .

2-Phenethyl propionate exhibits notable biological activities, including antifungal properties. It has been evaluated for its efficacy in managing pests, particularly in formulations targeting bed bugs and other insects . The compound is recognized as a minimal risk pesticide in the United States, allowing it to be used without extensive regulatory approval due to its relatively low toxicity profile . Toxicological studies indicate that it has an acute oral toxicity level (LD50) of approximately 4,000 to 4,500 mg/kg in rats, suggesting it is not inherently toxic to humans or animals at low exposure levels .

The synthesis of 2-phenethyl propionate can be achieved through several methods:

  • Esterification: The most common method involves the direct esterification of phenethyl alcohol with propionic acid in the presence of an acid catalyst.
  • Transesterification: This method involves reacting another ester with phenethyl alcohol under specific conditions to yield 2-phenethyl propionate.
  • Bromination and Substitution: Another synthetic route includes brominating phenethyl alcohol to form an intermediate that can then react with a propionic acid derivative .

Each method varies in complexity and yield, with the esterification being the most straightforward and widely used.

2-Phenethyl propionate is utilized across various industries:

  • Fragrance Industry: Due to its pleasant aroma, it is commonly used in perfumes and scented products.
  • Food Flavoring: It serves as a flavoring agent in food products, contributing floral notes to culinary creations.
  • Pesticide Formulations: As a minimal risk pesticide, it is incorporated into products aimed at controlling insect populations without significant environmental impact .

Research on interaction studies involving 2-phenethyl propionate indicates its effectiveness as an attractant for certain insect species. Studies have demonstrated its potential role in integrated pest management strategies due to its natural occurrence and low toxicity profile . Furthermore, ongoing investigations assess its compatibility with other active ingredients in pesticide formulations to enhance efficacy while minimizing adverse effects on non-target organisms.

Several compounds share structural similarities with 2-phenethyl propionate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Ethyl PhenylacetateC10H12O2C_{10}H_{12}O_{2}Used in fragrances; pleasant fruity aroma
Benzyl AcetateC10H12O2C_{10}H_{12}O_{2}Commonly found in perfumes; sweet scent
Methyl SalicylateC8H8O3C_{8}H_{8}O_{3}Used for its minty odor; analgesic properties
Phenyl Ethyl AlcoholC8H10OC_{8}H_{10}OPrecursor to various esters; floral aroma

Uniqueness of 2-Phenethyl Propionate: Unlike many similar compounds that may have more pronounced fruity or minty aromas, 2-phenethyl propionate is distinguished by its floral scent profile. Its application as a minimal risk pesticide further sets it apart from other esters that may not possess such ecological benefits.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
Colourless or yellowish slighty oily liquid; very sweet odour reminiscent of red rose with a fruity undertone

Color/Form

Colorless liquid

XLogP3

2.8

Exact Mass

178.0994

Boiling Point

238.0 °C

Density

d2525 1.012
1.02 at 25/25 °C
1.010-1.021

LogP

log Kow = 3.06 (est)

Odor

Flower fruit odo

Appearance

Solid powder

Melting Point

25 °C
<25°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9VFI60EUHW

Vapor Pressure

0.051 mm Hg at 25 °C (est)

Other CAS

122-70-3

Wikipedia

2-Phenethyl propionate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 2-phenylethyl ester: ACTIVE
EPA; Minimum risk pesticide.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Dates

Modify: 2023-08-15
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